molecular formula C16H23BO5 B13538271 Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

Cat. No.: B13538271
M. Wt: 306.2 g/mol
InChI Key: NCVHIVZOVKURMT-UHFFFAOYSA-N
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Description

Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their stability, low toxicity, and high reactivity, making them valuable intermediates in organic synthesis. This compound is particularly significant due to its applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves the reaction of phenylboronic acid derivatives with appropriate esterifying agents. One common method involves the reaction of 3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in targeted cancer therapies.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s reactivity is influenced by the electronic properties of the methoxy and ester groups, which can modulate its interaction with various biological and chemical targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C16H23BO5

Molecular Weight

306.2 g/mol

IUPAC Name

methyl 2-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate

InChI

InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-8-7-11(9-13(12)19-5)10-14(18)20-6/h7-9H,10H2,1-6H3

InChI Key

NCVHIVZOVKURMT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CC(=O)OC)OC

Origin of Product

United States

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